N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide
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Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O6S and its molecular weight is 454.5. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Biological Activity
- A study by Sapegin et al. (2018) discovered a novel class of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This finding suggests potential applications in targeting these enzymes for therapeutic purposes (Sapegin et al., 2018).
- In another research, González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes and their effect on DNA binding and cleavage. This research provides insights into potential applications in genotoxicity and anticancer activity (González-Álvarez et al., 2013).
Antimicrobial and Antifungal Applications
- Research by Kumar et al. (2016) focused on the anti-bacterial potential of certain sulfonamides, revealing their potency against various Gram-negative and Gram-positive strains (Kumar et al., 2016).
- Zareef et al. (2007) synthesized compounds that showed significant antifungal and anti-HIV activities, suggesting their potential in treating these infections (Zareef et al., 2007).
Structural and Chemical Analysis
- A study by Kumar et al. (2018) focused on the synthesis and characterization of quinazoline sulfonamide derivatives, providing important structural insights into this class of compounds (Kumar et al., 2018).
- Mlostoń and Heimgartner (2007) explored the reaction of dimethoxycarbene with imine moieties, contributing to the understanding of chemical reactivity and interactions involving similar compounds (Mlostoń & Heimgartner, 2007).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-14-5-8-20-18(11-14)25(2)23(26)17-12-15(6-9-19(17)31-20)24-32(27,28)16-7-10-21(29-3)22(13-16)30-4/h5-13,24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEGYLOUFIVLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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